molecular formula C11H13Cl2NO4S B2638838 2-(3,4-Dichlorobenzenesulfonamido)-3-methylbutanoic acid CAS No. 1008396-63-1

2-(3,4-Dichlorobenzenesulfonamido)-3-methylbutanoic acid

Cat. No.: B2638838
CAS No.: 1008396-63-1
M. Wt: 326.19
InChI Key: JPHWLKXMPXEGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichlorobenzenesulfonamido)-3-methylbutanoic acid is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics This compound features a dichlorobenzene ring attached to a sulfonamide group, which is further connected to a methylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorobenzenesulfonamido)-3-methylbutanoic acid typically involves multiple steps:

    Formation of 3,4-Dichlorobenzenesulfonyl chloride: This is achieved by reacting 3,4-dichlorobenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Reaction with 3-methylbutanoic acid: The resulting 3,4-dichlorobenzenesulfonyl chloride is then reacted with 3-methylbutanoic acid in the presence of a base such as pyridine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorobenzenesulfonamido)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or hydroxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.

Major Products Formed

    Substitution: Formation of substituted derivatives such as 3,4-dichloroaniline.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Hydrolysis: Formation of 3,4-dichlorobenzenesulfonic acid and 3-methylbutanoic acid.

Scientific Research Applications

2-(3,4-Dichlorobenzenesulfonamido)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its sulfonamide structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorobenzenesulfonamido)-3-methylbutanoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzenesulfonamide: Lacks the methylbutanoic acid moiety but shares the sulfonamide structure.

    2,4-Dichlorobenzenesulfonamide: Similar structure but with chlorine atoms at different positions.

    3,5-Dichlorobenzenesulfonamide: Another isomer with chlorine atoms at different positions.

Uniqueness

2-(3,4-Dichlorobenzenesulfonamido)-3-methylbutanoic acid is unique due to the presence of both the dichlorobenzene ring and the methylbutanoic acid moiety

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)sulfonylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO4S/c1-6(2)10(11(15)16)14-19(17,18)7-3-4-8(12)9(13)5-7/h3-6,10,14H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHWLKXMPXEGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.